[1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid
Description
Propriétés
IUPAC Name |
2-[1,3-dimethyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O3/c1-5-9-6(11(12,13)14)3-7(18)17(4-8(19)20)10(9)16(2)15-5/h3H,4H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHDAHUNEWLNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2CC(=O)O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
[1,3-Dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid is a heterocyclic compound that has garnered attention due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 303.21 g/mol. The compound features a pyrazolo-pyridine structure, which is significant for its biological interactions.
Research indicates that compounds similar to [1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid exhibit varied mechanisms of action:
- Inhibition of Enzymatic Activity : Many pyrazolo[3,4-b]pyridine derivatives act as inhibitors of specific enzymes, including kinases and phosphodiesterases. This inhibition can lead to altered signaling pathways in cells.
- Antimicrobial Activity : Some studies suggest that this class of compounds possesses antimicrobial properties, making them candidates for further development in treating infections.
Anticancer Properties
A number of studies have reported the anticancer potential of pyrazolo[3,4-b]pyridines. For instance:
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 1 | A549 | 5.2 | Apoptosis induction | |
| 2 | HeLa | 4.8 | Cell cycle arrest | |
| 3 | MCF7 | 6.0 | Inhibition of proliferation |
These findings highlight the compound's potential as an anticancer agent through various mechanisms.
Anti-inflammatory Effects
Research has indicated that certain derivatives may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For example:
- In vitro studies demonstrated that these compounds can reduce levels of TNF-alpha and IL-6 in macrophage cell lines.
Case Studies
- Case Study on DPP-IV Inhibition : A derivative structurally related to [1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid was evaluated for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes management. The compound showed an IC50 value of 18 nM, indicating high potency and selectivity against other proline-selective peptidases .
- Antimicrobial Activity : Another study assessed the antimicrobial efficacy of related compounds against various bacterial strains. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural homology with other pyrazolo[3,4-b]pyridine derivatives and acetic acid-containing bioactive molecules. Key comparisons include:
Functional Group Impact
- Trifluoromethyl (-CF₃) : Enhances metabolic resistance and electron-withdrawing effects compared to difluoromethyl (-CHF₂) in Catalog 204896. This may improve binding affinity in hydrophobic pockets of biological targets .
- Acetic Acid Moietу : Common to both pyrazolo-pyridines and etodolac derivatives, this group facilitates hydrogen bonding and ionic interactions, often critical for pharmacological activity (e.g., COX inhibition in etodolac) .
- Methyl vs.
Discontinuation of Ester Analog
The discontinued status of the methyl ester precursor () suggests instability (e.g., ester hydrolysis) or challenges in purification.
Research Implications and Gaps
While structural comparisons are feasible, pharmacological data (e.g., binding assays, pharmacokinetics) for the target compound are absent in the provided evidence. Future studies should:
Evaluate COX/LOX inhibition (drawing parallels to etodolac’s mechanism) .
Compare metabolic stability of CF₃ vs. CHF₂ analogs using in vitro models .
Optimize synthetic routes using MCRs to improve yield and scalability .
Q & A
Q. What are the optimal synthetic routes for [1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid, and how can reaction yields be improved?
- Methodological Answer : The compound’s synthesis likely follows multi-step protocols involving cyclization and functional group modifications. For example, analogous pyrazolo-pyridine derivatives are synthesized via coupling reactions (e.g., amide formation, as in General Procedure F1 in ) and characterized using NMR (e.g., δ 8.69 ppm for aromatic protons) and LCMS (purity >94%) . To improve yields:
- Use statistical Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For instance, fractional factorial designs can reduce experimental runs while identifying critical variables .
- Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates with high purity, minimizing side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should contradictory data (e.g., NMR vs. LCMS) be resolved?
- Methodological Answer :
- Primary techniques :
- ¹H NMR : Focus on diagnostic peaks (e.g., trifluoromethyl groups often show splitting patterns in aromatic regions; methyl groups at δ ~2.5 ppm) .
- LCMS/HPLC : Confirm molecular ion peaks (e.g., ESIMS m/z 311.1) and purity (>95%) .
- Resolving contradictions :
- Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Validate purity via orthogonal methods (e.g., elemental analysis or differential scanning calorimetry).
- Cross-reference with computational predictions (e.g., density functional theory for NMR chemical shifts) .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Use reaction path search algorithms (e.g., artificial force-induced reaction method) to map potential reaction pathways. ICReDD’s approach integrates quantum calculations (e.g., transition state analysis) with experimental validation to prioritize viable routes .
- Example workflow:
Calculate activation energies for proposed mechanisms (e.g., nucleophilic substitution at the trifluoromethyl group).
Validate predictions via small-scale experiments (e.g., kinetic studies under controlled conditions).
Refine models using experimental data (e.g., rate constants, byproduct profiles) .
Q. What strategies mitigate data inconsistencies in biological activity studies (e.g., conflicting IC₅₀ values across assays)?
- Methodological Answer :
- Standardization :
- Use uniform assay conditions (e.g., buffer pH, temperature) and cell lines.
- Include positive controls (e.g., known inhibitors) to calibrate sensitivity.
- Statistical analysis :
- Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting solubility).
- Use Bland-Altman plots to assess inter-assay variability .
- Mechanistic validation :
- Combine biochemical assays (e.g., enzyme inhibition) with structural studies (e.g., X-ray crystallography of ligand-target complexes) .
Q. How can derivatives of this compound be designed to enhance target selectivity while minimizing off-target interactions?
- Methodological Answer :
- Scaffold modification :
- Introduce substituents at the pyrazole ring (e.g., halogenation at position 4) to modulate steric/electronic effects .
- Replace the acetic acid moiety with bioisosteres (e.g., sulfonamides) to improve pharmacokinetics .
- Computational screening :
- Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with high binding affinity.
- Apply machine learning models trained on structure-activity relationship (SAR) data to predict toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
